(1R)-Cyclopent-2-en-1-amine;hydrochloride
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Overview
Description
(1R)-Cyclopent-2-en-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its cyclopentene ring structure with an amine group attached to the first carbon and a hydrochloride salt form. The chirality of the compound, denoted by the (1R) configuration, indicates the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclopent-2-en-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the chiral centers of the target product with high stereoselectivity and optical purity .
Industrial Production Methods
For industrial-scale production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale production. The raw materials are widely available and cost-effective, which helps in reducing production costs. The process involves steps such as hydrogenation, hydrolysis, and ammonolysis to yield the desired product with high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions
(1R)-Cyclopent-2-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentylamines, depending on the specific reaction and conditions employed .
Scientific Research Applications
(1R)-Cyclopent-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-Cyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-trans-2-Aminocyclopentanol hydrochloride: This compound shares a similar cyclopentane ring structure but differs in the position and configuration of the amine group.
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Another similar compound with a different stereochemistry, affecting its chemical behavior and interactions.
Uniqueness
(1R)-Cyclopent-2-en-1-amine;hydrochloride is unique due to its specific (1R) configuration and the presence of a double bond in the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity compared to its saturated counterparts. The compound’s chirality and ability to form stable complexes with metal ions make it valuable in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
(1R)-cyclopent-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUBQDUEVSVNI-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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